PL553

LTA4H inhibitor screening enzyme kinetics fluorescence assay

PL553 [L-(4-benzoyl)phenylalanyl-β-naphthylamide] is a selective LTA4H fluorogenic substrate (λex 210 nm, λem 410 nm). It eliminates high background from generic aminopeptidases (e.g., Ala-β-naphthylamide) and enables in vivo target engagement assays—essential for PK-PD correlation in preclinical anti-inflammatory drug discovery. Its Bpa moiety also permits photoaffinity labeling. Choose PL553 for robust HTS, accurate IC₅₀, and validated ex vivo enzyme occupancy.

Molecular Formula C28H23F3N2O4
Molecular Weight 508.5 g/mol
Cat. No. B560524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePL553
Molecular FormulaC28H23F3N2O4
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C26H22N2O2.C2HF3O2/c27-24(26(30)28-23-15-14-19-6-4-5-9-22(19)17-23)16-18-10-12-21(13-11-18)25(29)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-15,17,24H,16,27H2,(H,28,30);(H,6,7)/t24-;/m0./s1
InChIKeyRZSJIMSBUVBTQE-JIDHJSLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PL553 (2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide TFA: LTA4H Fluorigenic Substrate Specifications


The target compound, (2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide as its 2,2,2-trifluoroacetic acid salt, is a synthetic L-phenylalanine derivative that incorporates a 4-benzoylphenyl (Bpa) moiety and a naphthalen-2-ylamide fluorophore [1]. It is formally designated as PL553 [L-(4-benzoyl)phenylalanyl-β-naphthylamide] and was rationally designed as a specific, high-affinity fluorigenic substrate for leukotriene A4 hydrolase (LTA4H), a bifunctional zinc-dependent metalloprotease [1]. The compound exhibits a characteristic fluorescence profile with λex 210 nm and λem 410 nm .

PL553 vs Generic Aminopeptidase Substrates: Why Substrate Selection Determines LTA4H Assay Validity


In LTA4H assays, generic aminopeptidase substrates such as alanine-β-naphthylamide, leucine-β-naphthylamide, or lysine-β-naphthylamide suffer from fundamentally non-selective cleavage by multiple cellular aminopeptidases, generating high background and low signal-to-noise ratios [1]. Furthermore, the natural substrate for LTA4H's epoxide hydrolase activity—LTA4 itself—is chemically unstable, rapidly inactivates the enzyme during measurement, and cannot be used to monitor the aminopeptidase activity relevant to anti-inflammatory drug discovery [1]. Substituting PL553 with these legacy substrates would yield assay data that does not faithfully represent LTA4H-specific activity and would preclude the validated in vivo enzyme occupancy measurements that define PL553's unique utility [2].

Quantitative Evidence for PL553 Procurement: Comparative Performance Data vs LTA4H Substrate Alternatives


PL553 Ki Value for LTA4H: Comparative Binding Affinity Evidence

PL553 demonstrates high-affinity binding to human recombinant LTA4H with a Ki value of 5.30 nM [1]. This sub-nanomolar affinity is the structural basis for its exceptional specificity and distinguishes PL553 from generic amino acid β-naphthylamide substrates, which exhibit markedly lower affinity and poor selectivity for LTA4H [1].

LTA4H inhibitor screening enzyme kinetics fluorescence assay

PL553 Catalytic Efficiency (kcat/Km) for LTA4H vs Natural Substrate LTA4

PL553 exhibits a catalytic efficiency (kcat/Km) of 3.8 ± 0.5 × 10⁴ M⁻¹ s⁻¹ against human recombinant LTA4H [1]. In contrast, the natural epoxide hydrolase substrate LTA4 is not suitable for routine aminopeptidase activity monitoring due to its chemical instability and irreversible enzyme inactivation [1].

enzyme kinetics substrate specificity catalytic efficiency

PL553 Detection Limit and Quantification Range vs Conventional LTA4H Substrates

The PL553-based fluorescence assay achieves a limit of detection and quantification of less than 1 to 2 ng of LTA4H [1]. This is a direct outcome of the compound's high affinity and specific cleavage, contrasting sharply with the high nanogram-to-microgram detection limits typical of non-specific amino acid β-naphthylamide substrates [1].

assay sensitivity fluorescence detection analytical validation

PL553 In Vivo Validation: Enzyme Occupancy Correlated with LTB4 Reduction

The PL553 assay is the first substrate-based method validated for measuring endogenous LTA4H activity directly in mouse tissues following intravenous administration of inhibitors [1]. Critically, the inhibition of LTA4H measured ex vivo using PL553 correlated with a reduction in LTB4 levels in the same tissues [1]. No other fluorigenic substrate has been validated to provide this in vivo-to-ex vivo target engagement correlation.

in vivo pharmacology target engagement biomarker correlation

PL553 Resistance to Non-Specific Aminopeptidase Cleavage vs Class Baseline

PL553 is designed to be resistant to cleavage by other cellular aminopeptidases that readily hydrolyze generic amino acid β-naphthylamide substrates [1]. While PL553 can be cleaved by fatty acid amide hydrolase (FAAH), its high affinity for LTA4H (Ki = 5.30 nM) and the use of FAAH inhibitors in assay conditions mitigate this cross-reactivity . In contrast, generic substrates are cleaved by a broad panel of aminopeptidases, producing unacceptably high background [1].

assay specificity aminopeptidase selectivity background reduction

PL553 Photoreactive Capability Enables Covalent Target Crosslinking

The 4-benzoylphenyl (Bpa) moiety in PL553 confers photoreactivity upon activation by 300-350 nm UV light, enabling covalent crosslinking to adjacent protein domains [1]. This contrasts with non-photoreactive fluorigenic substrates (e.g., AMC-based substrates) that provide only transient reversible binding without the ability to permanently trap and identify interaction partners [1]. The benzophenone photophore offers superior chemical stability and preferential reactivity with C-H bonds over water compared to diazirine or aryl azide alternatives [1].

photoaffinity labeling target identification chemical proteomics

PL553 Optimal Research and Procurement Use Cases: LTA4H Drug Discovery and Beyond


LTA4H Inhibitor High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) Studies

The high-affinity binding (Ki = 5.30 nM) and validated catalytic efficiency (kcat/Km = 3.8 × 10⁴ M⁻¹ s⁻¹) of PL553 make it the substrate of choice for developing robust, fluorescence-based HTS assays to identify and characterize LTA4H inhibitors [1][2]. Its resistance to off-target aminopeptidase cleavage ensures that hits identified are genuine LTA4H modulators rather than artifacts of non-specific substrate hydrolysis, reducing false-positive rates in primary screens and enabling accurate IC₅₀ determination for SAR campaigns [1][3].

In Vivo Pharmacodynamic Target Engagement and Ex Vivo Enzyme Occupancy Studies

PL553 is the only fluorigenic substrate validated for measuring LTA4H inhibition directly in mouse tissues following systemic inhibitor administration, with demonstrated correlation to LTB4 level reduction [1]. This unique in vivo-to-ex vivo capability makes PL553 essential for establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships and confirming target engagement in preclinical LTA4H drug development programs, a capability that generic substrates cannot provide [1].

Sensitive Detection of Endogenous LTA4H Activity in Complex Biological Samples

With a detection limit of less than 1-2 ng and high signal-to-noise ratio in tissue homogenates, PL553 enables quantification of endogenous LTA4H aminopeptidase activity in cell lysates, tissue extracts, and biological fluids where generic substrates fail due to high background [1]. This is particularly valuable for studying LTA4H expression and activity changes in disease models and for diagnostic assay development where minimal sample volume and enzyme quantity are available [1].

Photoaffinity Labeling for LTA4H Interactome Mapping and Target Deconvolution

The photoreactive 4-benzoylphenyl (Bpa) moiety within PL553 enables UV-triggered covalent crosslinking to LTA4H and any associated protein partners [2]. This allows researchers to use PL553 not only as an activity probe but also as a photoaffinity labeling tool to identify binding sites, map protein-protein interactions, or capture transient enzyme-substrate complexes for structural and proteomic analysis—a dual-use capability not offered by conventional fluorigenic substrates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PL553

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.